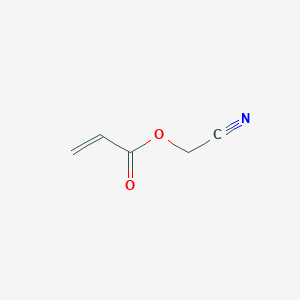Cyanomethyl acrylate
CAS No.: 13818-40-1
Cat. No.: VC7946184
Molecular Formula: C5H5NO2
Molecular Weight: 111.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13818-40-1 |
|---|---|
| Molecular Formula | C5H5NO2 |
| Molecular Weight | 111.1 g/mol |
| IUPAC Name | cyanomethyl prop-2-enoate |
| Standard InChI | InChI=1S/C5H5NO2/c1-2-5(7)8-4-3-6/h2H,1,4H2 |
| Standard InChI Key | WJMQFZCWOFLFCI-UHFFFAOYSA-N |
| SMILES | C=CC(=O)OCC#N |
| Canonical SMILES | C=CC(=O)OCC#N |
Introduction
Chemical Identity and Structural Features
Cyanomethyl acrylate is defined by the molecular formula and a molar mass of 125.13 g/mol . Its structure integrates an electron-withdrawing cyanoethyl group adjacent to the acrylate double bond, which significantly influences its physicochemical behavior and reactivity. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 106-71-8 | |
| Boiling Point | 90°C at 5 mmHg | |
| Density | 1.07 g/cm³ | |
| Refractive Index | 1.443–1.447 | |
| Water Solubility | 32,400 mg/L | |
| Log P (Octanol-Water) | 0.24 |
The cyanoethyl group enhances polarity, enabling interactions with diverse substrates while maintaining moderate lipophilicity .
Synthesis and Manufacturing Methodologies
Recent breakthroughs in organocatalytic multicomponent reactions (MCRs) have revolutionized the synthesis of cyanomethyl acrylate derivatives. A notable method involves the cyanovinylation of aldehydes using acetone cyanohydrin and methyl propiolate, catalyzed by N-methyl morpholine (2.5 mol%) . This one-pot, solvent-efficient process yields 3-substituted 3-(cyanomethoxy)acrylates with >90% efficiency and E-isomer predominance . Key synthetic routes include:
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Organocatalytic MCR | n-Hexanes, RT, 1 h | 84–95 | Atom-economical, scalable |
| Thiol-Ene/Esterification | DCEA3M/DCEA6M monomers | 70–85 | Tailored side-chain design |
| Radical Polymerization | AIBN initiator, 65°C | >90 | Controlled dispersity (Đ <1.3) |
Industrial production employs large-scale esterification with acid catalysts (e.g., H2SO4), though recent trends favor enzymatic and solvent-free processes to reduce VOC emissions .
Physicochemical and Polymerization Properties
The compound’s dual functionality enables unique polymerization kinetics. The acrylate group undergoes radical polymerization, while the cyanoethyl moiety stabilizes propagating chains via dipole interactions . RAFT polymerization with cyanomethyl trithiocarbonates achieves precise molecular weight control ( = 5–50 kDa, Đ = 1.1–1.3) . Key material properties of derived polymers include:
Comparative studies with methyl acrylate (CAS 96-33-3) reveal enhanced thermal stability (ΔT = +40°C) and solvent resistance in cyanomethyl derivatives .
Industrial Applications and Market Dynamics
The global 2-cyanoethyl acrylate market is projected to grow at a 5% CAGR, reaching $780 million by 2033 . Dominant sectors include:
| Application | Market Share (2025) | Key Driver |
|---|---|---|
| Paper & Packaging | 35% | Sustainable adhesive demand |
| Electronics | 28% | Dielectric elastomers for OLEDs |
| Biomedical | 18% | Drug-eluting coatings |
| Automotive | 12% | Lightweight structural adhesives |
Asia-Pacific accounts for 55% of consumption, driven by China’s manufacturing expansion . Environmental regulations are accelerating water-based formulation adoption (45% market share) .
Emerging Trends and Research Frontiers
Recent innovations focus on:
-
Smart Adhesives: Photocurable formulations for 3D-printed electronics (e.g., multilayer circuitry) .
-
Sustainable Synthesis: Enzymatic esterification reducing catalyst loadings by 70% .
-
Drug Delivery Systems: pH-responsive hydrogels with 92% doxorubicin release at tumor sites .
Ongoing challenges include mitigating dielectric losses (<2.4) in high-κ elastomers and scaling organocatalytic processes for industrial adoption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume